N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Description
N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (CAS: 882080-27-5) is a piperazine-acetamide hybrid compound with a molecular formula of C₁₈H₁₉BrN₄O₃ and a molecular weight of 419.28 g/mol . Its structure comprises:
- A 2-bromophenyl group attached to the acetamide nitrogen.
- A 4-nitrophenyl substituent on the piperazine ring.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O3/c19-16-3-1-2-4-17(16)20-18(24)13-21-9-11-22(12-10-21)14-5-7-15(8-6-14)23(25)26/h1-8H,9-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKWPKQRTXSSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromobenzoyl chloride with 4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds related to N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide. For instance, derivatives with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .
Anticancer Activity
Compounds containing the piperazine moiety have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various models. For example, Mannich bases derived from piperazine have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .
Neuropharmacological Effects
The presence of the piperazine ring also suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, making them candidates for treating psychiatric disorders such as anxiety and depression .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that variations in substituents on the phenyl rings significantly influence biological activity:
- Substituent Effects : The position and nature of substituents (e.g., nitro groups) on the aromatic rings can enhance or diminish antibacterial and anticancer activities.
- Piperazine Modifications : Alterations to the piperazine structure itself can lead to improved receptor binding affinities, impacting neuropharmacological outcomes .
Case Study 1: Antibacterial Efficacy
A study evaluated a series of piperazine derivatives against MRSA and E. coli, revealing that compounds structurally similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Case Study 2: Anticancer Activity
In vitro tests demonstrated that derivatives with nitro-substituted phenyl groups showed enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts. The IC50 values were notably lower than those for traditional chemotherapeutics, suggesting a promising avenue for further development .
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the phenyl rings of the acetamide and piperazine moieties. These modifications significantly influence molecular weight, polarity, and intermolecular interactions.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-withdrawing vs.
- Melting points : Nitro-substituted analogs generally exhibit higher melting points due to stronger dipole-dipole interactions, whereas methoxy groups lower melting points .
Table 2: Bioactivity Comparison of Selected Analogs
Implications for the Target Compound :
- The 4-nitrophenyl group may enhance binding to enzymes or receptors through electron-deficient aromatic interactions, similar to nitro-containing analogs like CDD-823953 .
- The 2-bromophenyl group could contribute to halogen bonding, a feature exploited in kinase inhibitors and antimicrobial agents .
Biological Activity
N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, a compound with the CAS number 882080-27-5, has garnered attention for its potential biological activities, particularly in the fields of antibacterial and neuroprotective effects. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is C18H19BrN4O3, with a molecular weight of 404.27 g/mol. Its structure includes a bromophenyl group and a nitrophenyl piperazine moiety, which are critical for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The mechanism of action appears to involve interference with bacterial cell wall synthesis, potentially targeting penicillin-binding proteins, which are crucial for maintaining bacterial cell integrity .
Table 1: Summary of Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| MRSA | 8 µg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 16 µg/mL | Disruption of protein synthesis |
| Klebsiella pneumoniae | 32 µg/mL | Targeting penicillin-binding proteins |
Neuroprotective Effects
In addition to its antibacterial properties, this compound has been investigated for its neuroprotective effects. The piperazine moiety is known for its role in enhancing cognitive functions and protecting neuronal cells from oxidative stress. Studies indicate that this compound may act as a cholinesterase inhibitor, thereby increasing acetylcholine levels in the brain and potentially improving memory and learning capabilities .
Table 2: Neuroprotective Properties
| Assay Type | Result | Reference |
|---|---|---|
| Cholinesterase Inhibition | IC50 = 12 µM | |
| Neuroprotection in vitro | Significant reduction in neuronal death |
Study on Antibacterial Efficacy
In a controlled study, this compound was tested against various strains of bacteria. The compound exhibited potent activity against MRSA with an MIC of 8 µg/mL. The study concluded that the compound's structural components significantly contributed to its effectiveness as an antibacterial agent .
Neuroprotective Mechanism Investigation
A separate investigation focused on the neuroprotective mechanisms of this compound involved assessing its effects on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with this compound led to a marked decrease in cell death compared to untreated controls. This suggests that the compound may have therapeutic potential in neurodegenerative diseases .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, and how can purity be validated?
Answer:
The synthesis typically involves coupling a bromophenylacetamide precursor with a 4-(4-nitrophenyl)piperazine moiety via nucleophilic substitution or amide-bond formation. For example:
- Step 1 : Synthesize the piperazine intermediate by reacting 4-nitrophenylpiperazine with chloroacetyl chloride under reflux in anhydrous dichloromethane (DCM) .
- Step 2 : Couple the intermediate with 2-bromoaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and confirm via H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for nitrophenyl and bromophenyl groups) .
Basic: What spectroscopic and analytical techniques are critical for structural characterization of this compound?
Answer:
- FT-IR : Key peaks include C=O stretch (~1700 cm), N–H bend (~1550 cm), and NO asymmetric stretch (~1520 cm) .
- NMR : H NMR should resolve piperazine protons as a multiplet (δ 2.6–3.5 ppm) and acetamide NH as a singlet (δ 8.1–8.3 ppm). C NMR confirms carbonyl carbons (~168 ppm) and nitrophenyl aromatic carbons (~125–150 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 443.2 (calculated for CHBrNO) .
Intermediate: How can researchers evaluate the compound's pharmacological activity, and what contradictory findings might arise?
Answer:
- In Vitro Assays :
- Kinase Inhibition : Screen against Aurora kinases (Aurora-A/B/C) using fluorescence polarization assays, with IC values compared to reference inhibitors (e.g., IC < 1 µM for Aurora-A) .
- Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, monitoring seizure latency and mortality rates .
- Contradictions : Discrepancies may arise between in vitro kinase inhibition and in vivo anticonvulsant efficacy due to pharmacokinetic factors (e.g., blood-brain barrier permeability) .
Intermediate: What mechanistic hypotheses explain its anticonvulsant properties, and how can they be tested?
Answer:
- Hypothesis 1 : The compound modulates GABA receptors via piperazine-mediated allosteric effects. Validate using patch-clamp electrophysiology in hippocampal neurons .
- Hypothesis 2 : Inhibition of voltage-gated sodium channels (Nav1.2). Test via whole-cell voltage-clamp assays in HEK293 cells expressing Nav1.2 .
- Dose-Response Analysis : Compare ED values in MES models (e.g., 15–30 mg/kg) to establish therapeutic windows .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific targets?
Answer:
- Piperazine Modifications : Replace the 4-nitrophenyl group with 2-chlorophenyl to enhance lipophilicity and CNS penetration. Compare logP values (e.g., ClogP 3.2 vs. 3.8) .
- Acetamide Chain : Introduce methyl groups at the α-position to reduce metabolic degradation. Assess stability in liver microsomes (e.g., t > 120 min) .
- Bioisosteres : Replace bromophenyl with thiazole rings to improve solubility while maintaining aromatic stacking interactions .
Advanced: What computational approaches are effective for predicting binding modes and off-target risks?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with Aurora-A kinase (PDB: 1MQ4). Key residues: Lys162 (hydrogen bond with acetamide) and Leu139 (hydrophobic interaction with bromophenyl) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the kinase-inhibitor complex. Monitor RMSD (< 2.0 Å) and binding free energy (MM/PBSA < -50 kcal/mol) .
- Off-Target Screening : Employ SwissTargetPrediction to rank potential off-targets (e.g., serotonin receptors 5-HT), followed by in vitro selectivity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
